molecular formula C12H18IN B1215272 Iofetamine (123I) CAS No. 75917-92-9

Iofetamine (123I)

Cat. No.: B1215272
CAS No.: 75917-92-9
M. Wt: 299.18 g/mol
InChI Key: ISEHJSHTIVKELA-DCWJVSPSSA-N
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Description

Iofetamine I-123, also known as N-isopropyl-(123I)-p-iodoamphetamine, is a lipid-soluble amine and radiopharmaceutical drug. It is primarily used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT). This compound is labeled with the radioactive isotope iodine-123 and is approved for use in the United States as a diagnostic aid in determining the localization of and in the evaluation of non-lacunar stroke and complex partial seizures, as well as in the early diagnosis of Alzheimer’s disease .

Chemical Reactions Analysis

Types of Reactions: Iofetamine I-123 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s high lipophilicity allows it to rapidly penetrate the blood-brain barrier, making it effective for cerebral imaging .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of iofetamine I-123 include [123I]Nal, ethyl acetate, and perchloric acid. High-performance liquid chromatography is often employed to separate and quantify the radioactive components .

Major Products Formed: The major products formed from the reactions of iofetamine I-123 include its metabolites, which are extracted and analyzed using high-performance liquid chromatography .

Properties

75917-92-9

Molecular Formula

C12H18IN

Molecular Weight

299.18 g/mol

IUPAC Name

1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3/i13-4

InChI Key

ISEHJSHTIVKELA-DCWJVSPSSA-N

Isomeric SMILES

CC(C)NC(C)CC1=CC=C(C=C1)[123I]

SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I

75917-92-9

synonyms

Hydrochloride, I-123 Iofetamine
I-123 Iofetamine Hydrochloride
I-123, Iofetamine
Iodine 123 IMP
Iodine-123-IMP
Iofetamine
Iofetamine Hydrochloride, I 123
Iofetamine Hydrochloride, I-123
Iofetamine I 123
Iofetamine I-123
N Isopropyl p iodoamphetamine
N-Isopropyl-p-(Iodine-123)-Iodoamphetamine
N-Isopropyl-p-iodoamphetamine
N-Isopropyl-p-iodoamphetamine (I123) Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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